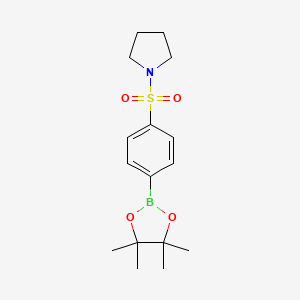

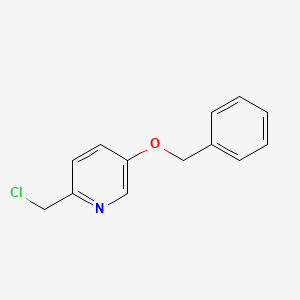

5-(Benzyloxy)-2-(chloromethyl)pyridine

概要

説明

The compound "5-(Benzyloxy)-2-(chloromethyl)pyridine" is a chemical that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a structure that includes a six-membered ring containing one nitrogen atom and five carbon atoms. The benzyloxy group attached to the pyridine ring suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications or material sciences.

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in the literature. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involved the reaction of 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine . This suggests that a similar approach could be used for synthesizing "5-(Benzyloxy)-2-(chloromethyl)pyridine" by reacting the appropriate benzyloxy compound with a chloromethyl pyridine derivative under suitable conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied. For example, a related compound, 2-amino-3-benzyloxy pyridinium perchlorate, was characterized using single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system with a centrosymmetric space group . Similarly, the molecular structure of "5-(Benzyloxy)-2-(chloromethyl)pyridine" could be elucidated using X-ray crystallography to determine its precise geometry and conformation.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions. The presence of a chloromethyl group in "5-(Benzyloxy)-2-(chloromethyl)pyridine" indicates that it could undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. Additionally, the benzyloxy group could be involved in reactions such as deprotection or further functionalization, depending on the synthetic route and the desired end product.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be characterized using various spectroscopic and analytical techniques. Infrared spectroscopy, Raman spectroscopy, and thermogravimetric analysis were used to characterize 2-amino-3-benzyloxy pyridinium perchlorate . Similarly, "5-(Benzyloxy)-2-(chloromethyl)pyridine" could be analyzed using these techniques to determine its vibrational modes, stability, and other physical properties. The electrical properties, such as protonic conduction, could also be of interest, as demonstrated in the study of the aforementioned compound .

科学的研究の応用

Synthesis of Complex Compounds

5-(Benzyloxy)-2-(chloromethyl)pyridine is a valuable precursor in synthesizing complex organic compounds. For example, it has been used in the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, which involves reactions under varied temperatures and times to optimize esterification and etherification processes (Wang Xiu-jian, 2009).

Cytotoxicity Evaluation in Cancer Research

In cancer research, derivatives of 5-(Benzyloxy)-2-(chloromethyl)pyridine have been evaluated for their cytotoxic properties. For instance, compounds synthesized from known benzyloxy precursors were tested against various cancer cell lines, showing significant activity in inhibiting cancer cell growth (Yeh‐long Chen et al., 2003).

Antioxidant and Antimitotic Agent

Derivatives of 5-(Benzyloxy)-2-(chloromethyl)pyridine, synthesized through an efficient method, have shown promising antioxidant and antimitotic activities. These synthesized molecules, characterized by various spectral techniques, also displayed good drug-like characteristics based on Lipinski's rule of five, indicating potential in pharmaceutical applications (Amit A. Pund et al., 2022).

Pesticide Industry Applications

In the pesticide industry, 5-(Benzyloxy)-2-(chloromethyl)pyridine derivatives have been synthesized as key building blocks. These pyridine derivatives have diverse functions and are also used in medicinal chemistry, indicating their versatility in various chemical sectors (Isabelle Cabanal-Duvillard & J. Berrien, 1999).

Human CB1 Inverse Agonists

In the study of human CB1 inverse agonists, 5-(Benzyloxy)-2-(chloromethyl)pyridine has been a crucial component in the synthesis of various compounds. These compounds have shown potent and selective activity as inverse agonists, which could have implications in medical treatments (L. C. Meurer et al., 2005).

Synthesis of Chiral Aryl Esters

5-(Benzyloxy)-2-(chloromethyl)pyridine has been used in the synthesis of chiral aryl esters of N-benzyloxy-formoyl-amino acids. These esters have been synthesized through condensation reactions and characterized using various techniques. However, their insecticidal activities were found to be very low, highlighting the importance of continued research and development in this area (Ouyang Xiao-ming, 2008).

Nucleophilic Substitution in Synthesis

The use of 5-(Benzyloxy)-2-(chloromethyl)pyridine in the synthesis of 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines has been demonstrated. This process involves nucleophilic substitution with various amines and a cyclic amide, showcasing its utility in creating novel compounds (I. Palamarchuk et al., 2019).

Applications in Coordination Polymers

In inorganic chemistry, 5-(Benzyloxy)-2-(chloromethyl)pyridine derivatives have been used in assembling lanthanide-based coordination polymers. These complexes have been studied for their structural and photophysical properties, indicating potential applications in material science and photoluminescence (S. Sivakumar et al., 2011).

Green Metric Evaluation

In a study focusing on green chemistry, 5-(Benzyloxy)-2-(chloromethyl)pyridine was used in the modified synthesis of an intermediate in the treatment of gastroesophageal reflux disease. This research emphasized the importance of environmentally friendly practices in chemical synthesis, evaluating the green metrics of the process (Rohidas Gilbile et al., 2017).

Antimicrobial Activity

Novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones derived from 5-(Benzyloxy)-2-(chloromethyl)pyridine have been synthesized and evaluated for their antimicrobial properties. These compounds displayed varying degrees of antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (G. Elgemeie et al., 2017).

Safety And Hazards

特性

IUPAC Name |

2-(chloromethyl)-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWNTPDUEZHHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591290 | |

| Record name | 5-(Benzyloxy)-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-(chloromethyl)pyridine | |

CAS RN |

127590-90-3 | |

| Record name | 5-(Benzyloxy)-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。